1-Cycloheptyl-5-iodo-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-5-iodo-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
The synthesis of 1-Cycloheptyl-5-iodo-1H-tetrazole typically involves the reaction of cycloheptyl nitrile with sodium azide in the presence of iodine or a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water. Industrial production methods may employ heterogeneous catalysts such as silica-supported sodium bisulfate or iron(III) chloride to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-Cycloheptyl-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common reagents used in these reactions include sodium azide, iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-5-iodo-1H-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound may be explored for similar applications.
Industry: It can be used in the development of new materials, such as corrosion inhibitors and high-energy-density materials
Wirkmechanismus
The mechanism of action of 1-Cycloheptyl-5-iodo-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The iodine atom may also play a role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Cycloheptyl-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.
5-Substituted 1H-tetrazoles: These compounds have diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
919098-01-4 |
---|---|
Molekularformel |
C8H13IN4 |
Molekulargewicht |
292.12 g/mol |
IUPAC-Name |
1-cycloheptyl-5-iodotetrazole |
InChI |
InChI=1S/C8H13IN4/c9-8-10-11-12-13(8)7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI-Schlüssel |
YFGZKASFKMFQCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.